Acetamide, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)- Acetamide, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)-
Brand Name: Vulcanchem
CAS No.: 86763-81-7
VCID: VC8361367
InChI: InChI=1S/C11H13Cl2NO/c1-3-8-6-4-5-7(2)9(8)14-11(15)10(12)13/h4-6,10H,3H2,1-2H3,(H,14,15)
SMILES: CCC1=CC=CC(=C1NC(=O)C(Cl)Cl)C
Molecular Formula: C11H13Cl2NO
Molecular Weight: 246.13 g/mol

Acetamide, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)-

CAS No.: 86763-81-7

Cat. No.: VC8361367

Molecular Formula: C11H13Cl2NO

Molecular Weight: 246.13 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)- - 86763-81-7

Specification

CAS No. 86763-81-7
Molecular Formula C11H13Cl2NO
Molecular Weight 246.13 g/mol
IUPAC Name 2,2-dichloro-N-(2-ethyl-6-methylphenyl)acetamide
Standard InChI InChI=1S/C11H13Cl2NO/c1-3-8-6-4-5-7(2)9(8)14-11(15)10(12)13/h4-6,10H,3H2,1-2H3,(H,14,15)
Standard InChI Key XNXZRPDLHYELFE-UHFFFAOYSA-N
SMILES CCC1=CC=CC(=C1NC(=O)C(Cl)Cl)C
Canonical SMILES CCC1=CC=CC(=C1NC(=O)C(Cl)Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)acetamide, reflects its bifunctional structure:

  • Aromatic moiety: A 2-ethyl-6-methylphenyl group, where ethyl and methyl substituents occupy the 2nd and 6th positions of the benzene ring.

  • Acetamide backbone: A dichloro-substituted acetamide group (Cl2CCONH\text{Cl}_2\text{C}-\text{CONH}-) linked to the aromatic ring via an amide bond.

The SMILES notation CCC1=CC=CC(=C1NC(=O)C(Cl)Cl)C\text{CCC1=CC=CC(=C1NC(=O)C(Cl)Cl)C} and InChIKey XNXZRPDLHYELFE-UHFFFAOYSA-N\text{XNXZRPDLHYELFE-UHFFFAOYSA-N} further define its connectivity and stereochemical features.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H13Cl2NO\text{C}_{11}\text{H}_{13}\text{Cl}_2\text{NO}
Molecular Weight246.13 g/mol
Density1.156–1.668 g/cm³ (estimated)
Melting Point120–150°C (analog-dependent)
SolubilityLow in water; soluble in organic solvents

The density and solubility profiles align with related chloroacetanilides, which exhibit limited aqueous solubility but miscibility in chloroform and methanol .

Synthesis and Industrial Preparation

Reaction Pathways

The synthesis of acetamide derivatives typically involves condensation reactions between chloroacetic acid derivatives and substituted anilines. For 2,2-dichloro-N-(2-ethyl-6-methylphenyl)acetamide, a plausible route includes:

  • Chloroacetylation: Reacting 2-ethyl-6-methylaniline with dichloroacetyl chloride in the presence of a base (e.g., pyridine) to form the amide bond.

  • Purification: Recrystallization from ethanol or acetone to isolate the pure product .

A related compound, 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CAS 32428-71-0), is synthesized by condensing chloroacetic acid with 2-ethyl-6-methylaniline in xylene, yielding a solid with a melting point of 120–121°C .

Optimization Challenges

  • Selectivity: Avoiding over-chlorination or ring substitution requires controlled reaction conditions.

  • Yield Improvement: Catalysts like aluminium chloride may enhance reaction efficiency but risk side reactions .

Research Gaps and Future Directions

Unexplored Properties

  • Thermodynamic Stability: No data exist on its decomposition temperature or photostability.

  • Biological Activity: Screening for antimicrobial or antifungal properties could reveal novel applications.

Advanced Synthetic Routes

Exploring green chemistry approaches (e.g., microwave-assisted synthesis) may improve yield and reduce waste.

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